molecular formula C17H23N3O2 B1422345 tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate CAS No. 889945-69-1

tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Cat. No.: B1422345
CAS No.: 889945-69-1
M. Wt: 301.4 g/mol
InChI Key: XVOLPXSAAZXUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate (CAS 889945-69-1) emerged as a structurally significant compound during early 21st-century efforts to develop modular synthetic routes for heterocyclic systems. Its discovery aligns with advancements in organometallic coupling strategies, particularly copper-catalyzed allylation and cyclization methodologies described in piperidine synthesis research. The compound’s structure reflects a convergence of two pharmacologically relevant motifs: the indazole core, known for nitric oxide synthase inhibition, and the piperidine scaffold, a staple in alkaloid-inspired drug design.

Key milestones in its development include:

  • 2000s : Application of palladium-catalyzed allylic amination and Michael addition protocols to construct 5-methylenepiperidine precursors.
  • 2010s : Optimization of protecting-group strategies (e.g., tert-butyloxycarbonyl [Boc]) to enhance synthetic yields, as evidenced by improved routes to analogous indazole-piperidine hybrids.
  • 2020s : Characterization of its role in medicinal chemistry as a precursor for RORγt allosteric inhibitors and other biologically active derivatives.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic merging of aromatic and saturated nitrogen heterocycles, offering distinct advantages:

Feature Role in Heterocyclic Chemistry
Indazole Moiety Provides planar aromaticity for π-π stacking interactions in protein binding.
Piperidine Ring Introduces conformational flexibility and basicity, enabling pH-dependent solubility modulation.
Boc Protecting Group Facilitates stepwise functionalization while preventing undesired nucleophilic reactions.

The hybrid structure enables diverse reactivity, including:

  • Radical Rearrangements : Participation in tin hydride-mediated cyclization cascades.
  • Cross-Coupling : Compatibility with Suzuki-Miyaura and Heck reactions for side-chain diversification.
  • Hydrogenation : Stereoselective reduction of exocyclic double bonds in related derivatives.

Position within Indazole-Piperidine Derivative Classification

This compound belongs to a subclass of bicyclic hybrids with defined substitution patterns:

Table 1: Structural Classification of Indazole-Piperidine Derivatives

Substituent Position Representative Examples Key Applications
1H-Indazol-3-yl at C4 This compound PROTAC linker synthesis, RORγt inhibition
2H-Indazol-2-yl at C4 PubChem CID 132353901 Kinase inhibition scaffolds
N-Functionalized variants 4-(Piperidin-3-yloxy)-1H-indazole (EVT-359941) Anticancer agent development

The Boc group at N1 distinguishes this compound from non-protected analogs, enabling its use in:

  • Solid-Phase Synthesis : As a building block in resin-bound combinatorial chemistry.
  • Chiral Resolution : Diastereomeric separation via HPLC in enantiomerically pure form.
  • Prodrug Design : Hydrolytic release of bioactive piperidine-indazole amines under physiological conditions.

Structural Analysis

Key bonding features include:

  • Torsional Strain : The equatorial orientation of the indazole group minimizes 1,3-diaxial interactions in the piperidine chair conformation.
  • Hydrogen Bonding : The Boc carbonyl (C=O) acts as a hydrogen bond acceptor, influencing crystallization behavior.
  • Aromatic Stacking : Parallel-displaced stacking observed in X-ray structures of related compounds.

Properties

IUPAC Name

tert-butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)18-19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOLPXSAAZXUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=CC=CC3=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678042
Record name tert-Butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889945-69-1
Record name tert-Butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate typically involves the reaction of 1H-indazole with 1-(tert-butoxycarbonyl)piperidin-4-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then subjected to acid-catalyzed hydrolysis to remove the Boc protecting group, yielding this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while reduction may produce reduced piperidine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in their heterocyclic substituents, functional groups, or substitution patterns on the piperidine ring. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications:

Fluorinated Indazole Derivatives

  • tert-Butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate Molecular Formula: C₁₇H₂₂FN₃O₂ Molecular Weight: 319.38 g/mol Key Difference: A fluorine atom at position 6 of the indazole ring enhances metabolic stability and alters electronic properties compared to the parent compound.
  • tert-Butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate

    • Molecular Formula : C₁₇H₂₂FN₃O₂
    • Molecular Weight : 319.38 g/mol
    • Key Difference : Fluorination at position 5 may influence binding affinity to target proteins due to steric and electronic effects, making it a candidate for selective enzyme inhibition .

Pyrimidine and Pyrazole Analogues

  • This modification is relevant in targeting nucleotide-binding domains .
  • tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-73-0) Molecular Formula: C₁₃H₂₃N₅O₂ Molecular Weight: 281.36 g/mol Key Difference: The amino-pyrazole substituent provides a nucleophilic site for further functionalization, such as coupling reactions, enhancing utility in combinatorial chemistry .

Piperidine Ring Modifications

  • tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate (CAS 170364-89-3)

    • Molecular Formula : C₁₈H₂₄N₂O₂
    • Molecular Weight : 300.40 g/mol
    • Key Difference : Replacement of indazole with indole alters the hydrogen-bonding profile due to indole’s single nitrogen atom. This may reduce interactions with ATP-binding pockets but improve blood-brain barrier penetration .

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituent Potential Application
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate 301.38 1H-Indazol-3-yl Kinase inhibitor intermediate
6-Fluoro-indazole derivative 319.38 6-Fluoroindazole Enhanced metabolic stability
5-Fluoro-indazole derivative 319.38 5-Fluoroindazole Selective enzyme inhibition
Pyrimidin-2-yloxy analogue 294.35 Pyrimidin-2-yloxy Nucleotide-binding domain targeting
4-Amino-pyrazole derivative 281.36 4-Amino-1H-pyrazole Combinatorial chemistry
Pyridin-3-yl-amino derivative 277.36 Pyridin-3-yl, amino Solubility enhancement
Indole derivative 300.40 1H-Indol-1-yl CNS-targeted therapies

Research Findings and Implications

  • Fluorinated Derivatives : Fluorine substitution improves metabolic stability and target selectivity, critical for drug candidates .
  • Heterocyclic Variations : Pyrimidine and pyrazole analogues expand binding modes, enabling interactions with diverse enzymatic pockets .
  • Safety Profiles : While the parent compound carries acute toxicity warnings (H302), analogues like the indole derivative require specific first-aid measures for exposure, indicating varied hazard profiles .

Biological Activity

tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its chemical properties, mechanisms of action, and biological activities, supported by relevant research findings.

The chemical formula of this compound is C17H23N3O2C_{17}H_{23}N_{3}O_{2} with a molecular weight of 301.38 g/mol. The compound features a piperidine ring substituted with an indazole moiety, which is known to impart various biological activities.

Property Value
Chemical FormulaC₁₇H₂₃N₃O₂
Molecular Weight301.38 g/mol
IUPAC Nametert-butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate
PubChem CID49759185

Research indicates that compounds containing indazole structures often exhibit significant interactions with various biological targets, including kinases and other enzymes involved in cancer progression. The indazole moiety is crucial for the inhibitory activity against specific protein kinases, which are pivotal in tumor growth and survival.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. These compounds have demonstrated promising results against various cancer cell lines:

  • Inhibition of Tumor Growth : Compounds similar to this compound have shown effective inhibition of tumor growth in preclinical models. For instance, derivatives with similar structures have been reported to inhibit the growth of HCT116 colon cancer cells with IC50 values in the low nanomolar range .
  • Targeting Protein Kinases : The compound's structure suggests potential activity against protein kinases involved in cancer signaling pathways. For example, certain indazole derivatives have been identified as potent inhibitors of Pim kinases (IC50 values ranging from 0.4 to 1.1 nM), which are associated with multiple myeloma and other malignancies .

Other Biological Activities

Beyond antitumor effects, indazole-containing compounds have been studied for their roles in:

  • Inhibition of Enzymatic Activity : Some derivatives exhibit potent inhibition of enzymes like FGFR (Fibroblast Growth Factor Receptor), with IC50 values reported as low as 30.2 nM .
  • Antiproliferative Effects : Research has shown that these compounds can effectively reduce cell proliferation in various cancer cell lines, indicating their broad-spectrum anticancer activity .

Case Studies

A series of case studies illustrate the efficacy of this compound and related compounds:

  • Study on Colon Cancer : In a mouse model study, indazole derivatives were administered to evaluate their impact on tumor size and weight. Results indicated a significant reduction in tumor growth compared to control groups, supporting the hypothesis that these compounds can effectively target cancer cells.
  • Kinase Inhibition Assays : In vitro assays demonstrated that this compound inhibited specific kinases at nanomolar concentrations, showcasing its potential as a therapeutic agent against kinase-driven cancers.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, tert-butyl piperidine derivatives are often synthesized via Boc-protection of the piperidine nitrogen, followed by indazole coupling at the 4-position. Key reagents include sodium hydride (for deprotonation) and chloroacetyl chloride for amide bond formation. Reaction progress is monitored using thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography .

Q. How is the purity and structural integrity confirmed post-synthesis?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks. Mass spectrometry (ESI or IR) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (employing SHELX software) resolves stereochemistry and bond angles .

Q. What safety precautions are recommended for handling this compound in the lab?

Based on structurally similar piperidine derivatives, personal protective equipment (PPE) such as P95 respirators, chemical-resistant gloves, and lab coats are advised. Acute toxicity (oral, Category 4) and skin irritation (Category 2) hazards require proper ventilation and emergency eyewash access. Compliance with OSHA and GHS guidelines is critical .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the coupling of indazole to the piperidine scaffold?

Low yields may stem from steric hindrance at the piperidine 4-position or incomplete deprotection of the Boc group. Optimizing reaction conditions (e.g., using anhydrous DMF as a solvent, elevated temperatures, or catalytic Pd for cross-coupling) can improve efficiency. Monitoring intermediates via HPLC or LC-MS helps identify bottlenecks .

Q. What strategies resolve discrepancies in crystallographic data during structural elucidation?

Discrepancies in bond lengths or angles may arise from twinning or poor crystal quality. Using SHELXL for refinement with high-resolution data (≤1.0 Å) and applying restraints for disordered moieties (e.g., tert-butyl groups) improves accuracy. Validation tools like PLATON or R1 factor analysis ensure structural reliability .

Q. How does substitution on the indazole ring impact biological activity?

Fluorine or bromine at the indazole 5-position (e.g., tert-Butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate) enhances metabolic stability and receptor binding affinity. Computational docking (AutoDock Vina) and comparative IC₅₀ assays against unmodified derivatives quantify these effects .

Q. What methodological approaches assess the compound’s interaction with enzymes or receptors?

Radioligand binding assays (e.g., using ³H-labeled analogs) or surface plasmon resonance (SPR) measure affinity for targets like tryptophan 2,3-dioxygenase (TDO2). Functional assays (e.g., cAMP modulation for GPCRs) combined with molecular dynamics simulations clarify mechanistic pathways .

Data Contradiction and Analysis

Q. How should conflicting toxicity data between in vitro and in vivo studies be addressed?

Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activation). Cross-validate using hepatocyte viability assays (in vitro) and murine models (in vivo) with pharmacokinetic profiling (AUC, Cmax). Adjust dosing regimens based on interspecies scaling factors .

Q. Why do computational predictions of logP sometimes deviate from experimental values?

Differences stem from solvent system biases (octanol-water vs. chromatographic methods) or neglect of tautomeric states. Experimental determination via shake-flask HPLC with pH adjustment (to 7.4) aligns more closely with physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.